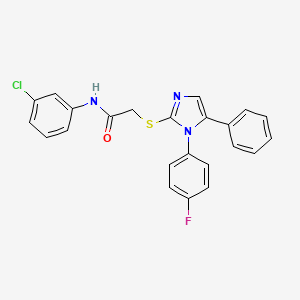

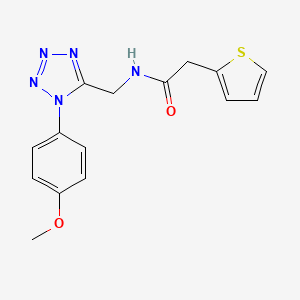

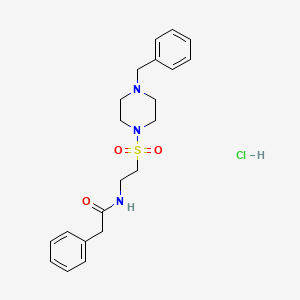

![molecular formula C10H13N3OS B3008658 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438225-52-6](/img/structure/B3008658.png)

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in various biological activities. The thieno[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell proliferation . Additionally, these compounds have been investigated for their antimicrobial properties and their ability to form different tautomeric structures, which can influence their hydrogen-bonding interactions and crystal packing .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be further functionalized to create a variety of substituted compounds. For instance, it can be brominated and then subjected to an Ullmann reaction to introduce different aryl groups . Other synthetic routes involve the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to yield thieno[3,2-d]pyrimidin-4-ones, which can be alkylated to produce N- and S-alkyl derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can exhibit different tautomeric forms, such as the 1H- and 3H-tautomers. These tautomers can coexist in the same crystal and are linked by hydrogen bonds resembling Watson-Crick base pairs . The presence of different substituents can influence the tautomeric preference and the overall molecular conformation, which is stabilized by intramolecular hydrogen bonds and can lead to the formation of various supramolecular structures in the crystalline state .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. These reactions can lead to the formation of polymorphic forms with different hydrogen-bonding patterns and supramolecular arrangements . The introduction of nitroso groups and other substituents can significantly alter the electronic structure of the pyrimidinone molecules, affecting their reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds can exhibit antimicrobial activity, with some derivatives showing higher activity than reference drugs against certain strains of bacteria and fungi . The electronic structure and charge distribution of these molecules can be studied using density functional theory (DFT) calculations, providing insights into their chemical reactivity and potential biological activity . Additionally, the solvate structures and tautomeric forms can affect the crystal packing and stability of these compounds .

科学的研究の応用

Synthesis Routes and Intermediate Applications

Synthesis Methods : A study by Davoodnia et al. (2009) discusses a new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the importance of this compound in chemical synthesis processes (Davoodnia et al., 2009).

Iminophosphorane Synthesis : Fang et al. (2008) explored the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane, indicating its utility in creating a variety of substituted compounds (Fang, Hu, & Ding, 2008).

Antitumor Applications

Antitumor Activity : Research by Hafez and El-Gazzar (2017) shows the synthesis of thieno[2,3-d]pyrimidine derivatives and their potent anticancer activity, highlighting the compound's significance in developing new cancer treatments (Hafez & El-Gazzar, 2017).

Dual Inhibitor for Cancer Therapy : Gangjee et al. (2009) synthesized classical and nonclassical thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are potential antitumor agents (Gangjee et al., 2009).

Applications in Microtubule Targeting

- Microtubule Targeting Agents : Devambatla et al. (2016) conducted studies on 4-substituted 5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents effective against multidrug-resistant cancer cells, showcasing the compound's relevance in advanced cancer therapy (Devambatla et al., 2016).

Antimicrobial Applications

- Antimicrobial Activity : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and assessed their antimicrobial activity, indicating its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

将来の方向性

The future research directions for “3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one” could include studying its synthesis, properties, and potential biological activities. Given the reported activities of similar compounds, it could be interesting to explore its potential as a drug candidate, particularly against bacterial targets like Mycobacterium tuberculosis .

作用機序

Target of Action

The primary target of 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth, leading to their eventual death

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis

Pharmacokinetics

The compound has been found to exhibit significant antimycobacterial activity, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to a decrease in the number of viable bacteria . This results in the alleviation of the symptoms of tuberculosis.

特性

IUPAC Name |

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-3-4-7-5-8-9(15-7)12-6(2)13(11)10(8)14/h5H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQJIFNWKSGGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(S1)N=C(N(C2=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

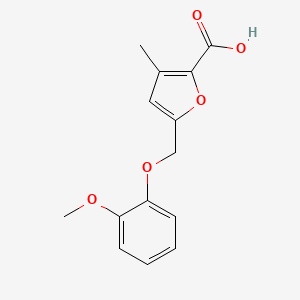

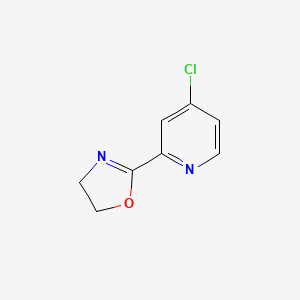

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

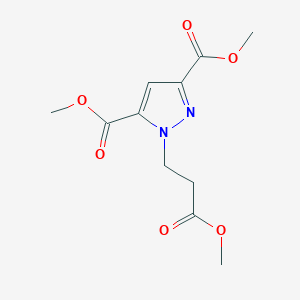

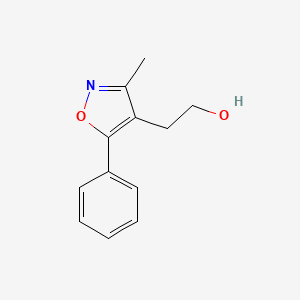

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

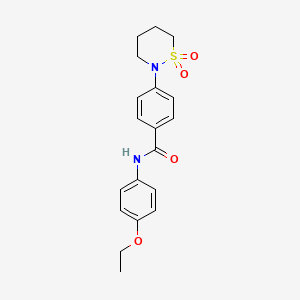

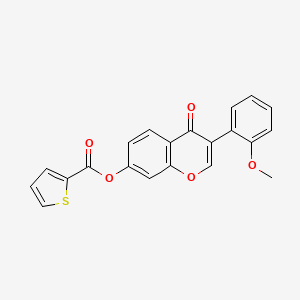

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)